molecular formula C4H8CaO4 B12985778 Calcium bis(hydrogen succinate) CAS No. 27695-01-8

Calcium bis(hydrogen succinate)

Cat. No.: B12985778
CAS No.: 27695-01-8
M. Wt: 160.18 g/mol
InChI Key: GMSYVEXCPJPHFH-UHFFFAOYSA-N
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Description

Significance of Oxaloacetate as a Central Metabolic Intermediate in Biological Pathways

Oxaloacetate is a four-carbon dicarboxylic acid that holds a pivotal position in cellular metabolism. fiveable.me It is a key intermediate in several major metabolic pathways, including the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), gluconeogenesis, the urea (B33335) cycle, amino acid synthesis, and fatty acid synthesis. wikipedia.org Its concentration within the cell is tightly regulated and can influence the rate of energy production. fiveable.me

The citric acid cycle is a central hub for the oxidation of carbohydrates, fats, and proteins to generate energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgbyjus.com In the initial step of this cycle, oxaloacetate condenses with acetyl-CoA to form citrate (B86180), a six-carbon molecule. byjus.com The cycle then proceeds through a series of reactions, ultimately regenerating oxaloacetate to continue the process. wikipedia.org The availability of oxaloacetate can therefore be a rate-limiting factor for the entire cycle. fiveable.me

Beyond its role in energy production, oxaloacetate is a critical precursor for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. fiveable.me During periods of fasting or low carbohydrate intake, oxaloacetate in the mitochondria is converted to malate (B86768), transported to the cytosol, and then converted back to oxaloacetate, which is subsequently used to produce glucose. wikipedia.org This process is vital for maintaining blood glucose levels, particularly for the brain. fiveable.me

Furthermore, oxaloacetate serves as a direct precursor for the synthesis of the amino acid aspartate through transamination. libretexts.org Aspartate, in turn, is a building block for other amino acids and for the synthesis of pyrimidine (B1678525) nucleotides. libretexts.org This highlights oxaloacetate's integral role in linking carbohydrate and protein metabolism.

The following table summarizes the key metabolic pathways involving oxaloacetate and its primary function in each.

Metabolic PathwayPrimary Function of Oxaloacetate
Citric Acid Cycle Combines with acetyl-CoA to initiate the cycle for energy production. wikipedia.orgbyjus.com
Gluconeogenesis Serves as a precursor for the synthesis of glucose. fiveable.me
Amino Acid Synthesis Precursor for the synthesis of aspartate and other amino acids. libretexts.org
Urea Cycle Involved in the transport of nitrogen for the disposal of ammonia (B1221849). wikipedia.orgresearchgate.net
Fatty Acid Synthesis Participates in the transport of acetyl-CoA from the mitochondria to the cytoplasm. wikipedia.org
Glyoxylate (B1226380) Cycle Acts as a primary reactant and is regenerated in this anabolic pathway in plants and bacteria. wikipedia.orglibretexts.org

Overview of Calcium's Interplay with Key Biochemical Metabolites and Ion Homeostasis

Calcium ions (Ca²⁺) are a ubiquitous second messenger involved in a vast array of cellular processes, and their concentration within the cell is meticulously regulated. nih.govresearchgate.net This tight regulation, known as calcium homeostasis, is crucial for normal physiological function. researchgate.netyoutube.com Calcium's role extends to the regulation of metabolic pathways, including those in which oxaloacetate is a key player.

The interplay between calcium and metabolic intermediates is not limited to the citric acid cycle. Calcium signaling pathways are known to be involved in the regulation of ion homeostasis for other essential minerals like magnesium. oup.com The CBL-CIPK signaling network, a calcium-dependent pathway, has been shown to be crucial for managing high external magnesium concentrations. oup.com

Furthermore, the transport of metabolites across the mitochondrial membrane, a critical aspect of pathways like gluconeogenesis where oxaloacetate is shuttled out of the mitochondria, is influenced by the ionic environment of the cell, which is maintained by processes under the influence of calcium signaling.

Historical Perspectives on Oxaloacetate Research in Cellular Metabolism

The understanding of oxaloacetate's role in metabolism is intrinsically linked to the elucidation of the citric acid cycle. The groundwork for this discovery was laid by numerous scientists who identified various organic acids and their reactions in cellular respiration. oup.com

Albert Szent-Györgyi, in the early 1930s, made significant contributions by identifying key steps in what would become the Krebs cycle, particularly the catalysis of fumaric acid. onlinemeded.com His work earned him the Nobel Prize in Physiology or Medicine in 1937. onlinemeded.comnobelprize.org

Building on this foundation, Sir Hans Adolf Krebs, a German-born British biochemist, meticulously pieced together the cyclic nature of these reactions. oup.com In 1937, Krebs and his student William Arthur Johnson proposed the "citric acid cycle." britannica.comanimalresearch.info They demonstrated that oxaloacetate reacts with a two-carbon compound (later identified as acetyl-CoA) to form citrate, initiating a cycle that regenerates oxaloacetate. britannica.com This discovery was a landmark in biochemistry, providing a comprehensive framework for understanding cellular energy production. britannica.com For this monumental work, Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953, which he shared with Fritz Lipmann, who discovered coenzyme A. britannica.comanimalresearch.info

Initially, Krebs's manuscript detailing the cycle was rejected by the journal Nature. wikipedia.org However, its publication elsewhere and subsequent validation by the scientific community solidified its importance. The cycle is now a fundamental concept in biology textbooks worldwide. animalresearch.info

The following table provides a timeline of key discoveries related to oxaloacetate and the citric acid cycle.

YearScientist(s)Discovery
1932 Hans Krebs & Kurt HenseleitDiscovered the urea cycle, the first metabolic cycle to be identified. britannica.comwikipedia.org
Early 1930s Albert Szent-GyörgyiIdentified crucial steps in biological combustion, including the role of fumaric acid. onlinemeded.com
1937 Hans Adolf Krebs & William Arthur JohnsonProposed the complete citric acid cycle, demonstrating the reaction of oxaloacetate with pyruvate (B1213749) to form citrate. britannica.comanimalresearch.info
1945 Fritz LipmannDiscovered Coenzyme A. animalresearch.info
1951 Severo Ochoa & Feodor LynenEstablished that acetyl-CoA reacts with oxaloacetate to form citrate. oup.com
1953 Hans Adolf Krebs & Fritz LipmannAwarded the Nobel Prize in Physiology or Medicine for their discoveries related to the citric acid cycle and coenzyme A. britannica.comanimalresearch.info

Properties

CAS No.

27695-01-8

Molecular Formula

C4H8CaO4

Molecular Weight

160.18 g/mol

IUPAC Name

calcium;butanedioic acid;hydride

InChI

InChI=1S/C4H6O4.Ca.2H/c5-3(6)1-2-4(7)8;;;/h1-2H2,(H,5,6)(H,7,8);;;/q;+2;2*-1

InChI Key

GMSYVEXCPJPHFH-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)[O-])C(=O)O.C(CC(=O)[O-])C(=O)O.[Ca+2]

Origin of Product

United States

Biosynthetic Pathways and Metabolic Interconversions of Oxaloacetate

Generation of Oxaloacetate within the Tricarboxylic Acid Cycle

The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions that release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. byjus.comjove.com The cycle concludes with the regeneration of oxaloacetate, making it a cyclical pathway. byjus.comjove.com

The final step of the TCA cycle involves the oxidation of L-malate to oxaloacetate, a reaction catalyzed by the enzyme L-malate dehydrogenase (MDH). byjus.comjove.comnih.gov This reversible reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an oxidizing agent, which is concomitantly reduced to NADH. nih.govwikipedia.org

The reaction is as follows: L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+

This step is crucial for regenerating the oxaloacetate molecule required to condense with acetyl-CoA and initiate another round of the cycle. jove.comnih.gov While the standard free energy change (ΔG°') for this reaction is positive (+29.7 kJ/mol), indicating it is thermodynamically unfavorable under standard conditions, the continuous consumption of oxaloacetate by citrate (B86180) synthase and the low intracellular concentration of oxaloacetate drive the reaction forward within the cell. wikipedia.orgnih.gov

MDH exists in different isoforms, with the mitochondrial isoform (mMDH) playing a key role in the TCA cycle. nih.govwikipedia.org The catalytic mechanism involves a critical histidine-aspartate pair in the active site that facilitates the transfer of a hydride ion from L-malate to NAD+. nih.govresearchgate.net Kinetic studies have shown that the reaction follows an ordered sequential mechanism where the cofactor (NAD+ or NADH) binds to the enzyme before the substrate (L-malate or oxaloacetate). nih.gov

Table 1: Key Enzymes in Oxaloacetate Generation in the TCA Cycle

Enzyme Reactant Product Cofactor Cellular Location
L-Malate Dehydrogenase (MDH) L-Malate Oxaloacetate NAD+ Mitochondrial Matrix

Anaplerotic Pathways to Oxaloacetate Synthesis

Anaplerotic reactions are essential for replenishing TCA cycle intermediates that have been withdrawn for biosynthetic purposes. These pathways ensure that the concentration of oxaloacetate is maintained, allowing the TCA cycle to continue functioning.

Pyruvate (B1213749) carboxylase is a key anaplerotic enzyme that catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate. nzytech.com This reaction is vital for maintaining the pool of oxaloacetate, particularly in the liver and kidney during gluconeogenesis.

The reaction is as follows: Pyruvate + CO2 + ATP + H2O → Oxaloacetate + ADP + Pi + 2H+

This reaction occurs in the mitochondria and requires biotin (B1667282) as a cofactor. youtube.com The activity of pyruvate carboxylase is allosterically activated by acetyl-CoA, signaling a need for more oxaloacetate to condense with the excess acetyl-CoA and thus increase the capacity of the TCA cycle.

Phosphoenolpyruvate (B93156) (PEP) carboxylase provides an alternative anaplerotic route to oxaloacetate by catalyzing the carboxylation of PEP. nih.gov

The reaction is as follows: Phosphoenolpyruvate + HCO3- → Oxaloacetate + Pi

This enzyme is widespread in plants and bacteria and plays a significant role in carbon fixation. In some organisms, it serves as a primary anaplerotic enzyme to replenish TCA cycle intermediates.

The transamination of aspartate, catalyzed by aspartate aminotransferase (also known as glutamic-oxaloacetic transaminase or GOT), is a readily reversible reaction that can produce oxaloacetate.

The reaction is as follows: Aspartate + α-ketoglutarate ⇌ Oxaloacetate + Glutamate (B1630785)

This reaction is a crucial link between amino acid metabolism and the TCA cycle. Other glucogenic amino acids can also be metabolized to intermediates of the TCA cycle, which can then be converted to oxaloacetate.

Cataplerotic Fates of Oxaloacetate

Cataplerotic reactions are the opposite of anaplerotic reactions, involving the removal of TCA cycle intermediates for biosynthesis. Oxaloacetate is a key cataplerotic substrate, serving as a precursor for several important metabolic pathways:

Gluconeogenesis: In the liver and kidneys, oxaloacetate is a primary starting material for the synthesis of glucose. It is first converted to phosphoenolpyruvate by phosphoenolpyruvate carboxykinase (PEPCK).

Amino Acid Synthesis: Oxaloacetate can be transaminated to form aspartate, which is a precursor for the synthesis of other amino acids, including asparagine, methionine, lysine, and threonine.

Fatty Acid Synthesis: Although indirectly, oxaloacetate plays a role in fatty acid synthesis. Citrate, formed from the condensation of oxaloacetate and acetyl-CoA, can be transported out of the mitochondria and cleaved to provide acetyl-CoA in the cytoplasm for fatty acid biosynthesis.

The balance between anaplerotic and cataplerotic reactions is crucial for maintaining cellular homeostasis and ensuring the proper functioning of the TCA cycle and related metabolic pathways.

Table 2: Anaplerotic and Cataplerotic Reactions of Oxaloacetate

Pathway Enzyme Starting Material Product Function
Anaplerosis Pyruvate Carboxylase Pyruvate Oxaloacetate Replenishes TCA cycle intermediates
Phosphoenolpyruvate Carboxylase Phosphoenolpyruvate Oxaloacetate Replenishes TCA cycle intermediates
Aspartate Aminotransferase Aspartate Oxaloacetate Links amino acid metabolism to TCA cycle
Cataplerosis Phosphoenolpyruvate Carboxykinase Oxaloacetate Phosphoenolpyruvate Gluconeogenesis
Aspartate Aminotransferase Oxaloacetate Aspartate Amino acid synthesis

The Metabolic Crossroads: A Deep Dive into Calcium;4-hydroxy-4-oxobutanoate (Calcium Oxaloacetate)

Oxaloacetate, in its biologically prevalent ionized form, is a critical intermediate in numerous metabolic pathways essential for life. As a dicarboxylic acid, it plays a central role in the intersection of carbohydrate, fat, and amino acid metabolism. This article explores the key biosynthetic and metabolic fates of oxaloacetate, focusing on its decarboxylation, conversion to aspartate, role in fatty acid synthesis, and function within the glyoxylate (B1226380) cycle.

Oxaloacetate is a hub in cellular metabolism, participating in both catabolic and anabolic reactions. Its concentration and conversion are tightly regulated, ensuring metabolic flexibility in response to the cell's energy status and biosynthetic needs.

Decarboxylation reactions of oxaloacetate are crucial for several metabolic processes, including gluconeogenesis. These reactions are catalyzed by specific enzymes that remove a carboxyl group from oxaloacetate.

Oxaloacetate Decarboxylase:

"True" oxaloacetate decarboxylases (EC 4.1.1.3) catalyze the irreversible decarboxylation of oxaloacetate to pyruvate and carbon dioxide. wikipedia.org These enzymes are broadly classified into two main types:

Divalent Cation-Dependent Soluble Oxaloacetate Decarboxylases: Found in various microorganisms, these enzymes require divalent cations like Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺, or Ca²⁺ for their activity. wikipedia.org For instance, the enzyme from Corynebacterium glutamicum is dependent on Mn²⁺. wikipedia.org

Membrane-Bound, Sodium-Dependent, Biotin-Containing Oxaloacetate Decarboxylases: This family of enzymes, found in anaerobic bacteria, couples the free energy from oxaloacetate decarboxylation to the pumping of sodium ions across the cell membrane, generating a sodium gradient that can drive ATP synthesis and other cellular processes. wikipedia.orgmedchemexpress.com The oxaloacetate decarboxylase Na⁺ pump consists of alpha, beta, and gamma subunits. nih.gov The peripheral alpha subunit catalyzes the transfer of the carboxyl group from oxaloacetate to a biotin prosthetic group, which is then decarboxylated by the membrane-bound beta subunit in a Na⁺-dependent reaction. nih.gov

Enzyme Type Characteristics Example Organism Cofactors/Requirements
Soluble Oxaloacetate DecarboxylaseDivalent cation-dependentCorynebacterium glutamicumMn²⁺, Mg²⁺, Co²⁺, Ni²⁺, Ca²⁺
Membrane-Bound Oxaloacetate DecarboxylaseNa⁺-transporting, biotin-dependentEnterobacteriaNa⁺, Biotin

Phosphoenolpyruvate Carboxykinase (PEPCK):

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. ebi.ac.uk It catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP) and carbon dioxide. nih.gov This reaction is a critical control point in glucose metabolism. ebi.ac.uk

There are two main isoforms of PEPCK in humans, a cytosolic form (PEPCK-C) and a mitochondrial form (PEPCK-M), which share significant sequence identity. wikipedia.org The enzyme can be classified into three types based on the phosphate (B84403) donor it utilizes: nih.gov

GTP-dependent PEPCK (EC 4.1.1.32): This is the primary form in mammals and is found in both the mitochondria and cytosol. wikipedia.orgouhsc.edu It uses guanosine (B1672433) triphosphate (GTP) as the phosphate donor. ebi.ac.uk

ATP-dependent PEPCK (EC 4.1.1.49): This form is found in bacteria, fungi, and plants and utilizes adenosine (B11128) triphosphate (ATP). nih.govebi.ac.uk In C4 and CAM plants, PEPCK is one of the key decarboxylation enzymes in their carbon fixation pathways. wikipedia.org

Pyrophosphate-dependent PEPCK (EC 4.1.1.38): This type uses inorganic pyrophosphate (PPi) as its phosphate source. nih.gov

The reaction requires the presence of a divalent cation, typically manganese (Mn²⁺) or magnesium (Mg²⁺), for activity. nih.govebi.ac.uk

Oxaloacetate is a direct precursor for the synthesis of the amino acid aspartate, which in turn is a building block for several other essential amino acids and important biomolecules.

The primary mechanism for converting oxaloacetate to aspartate is a transamination reaction catalyzed by the enzyme aspartate aminotransferase (AAT) , also known as aspartate transaminase (AST). ebi.ac.ukwikipedia.org This enzyme, which requires pyridoxal (B1214274) phosphate (PLP), a derivative of vitamin B6, as a cofactor, catalyzes the reversible transfer of an amino group from a donor amino acid, typically glutamate, to oxaloacetate. wikipedia.orgnih.gov The reaction produces aspartate and α-ketoglutarate. nih.gov

L-glutamate + oxaloacetate ⇌ α-ketoglutarate + L-aspartate nih.gov

This reaction is a crucial link between amino acid metabolism and the citric acid cycle. numberanalytics.com

Aspartate as a Precursor:

Once synthesized, aspartate serves as a key precursor for a family of amino acids, particularly in plants and microorganisms. wikipedia.orgacs.orgnih.gov This "aspartate family" includes several amino acids that are essential for humans, meaning they cannot be synthesized in the body and must be obtained from the diet. wikipedia.orgpatsnap.com

Amino Acid Relationship to Aspartate Organisms
AsparagineSynthesized directly from aspartate via transamidation. wikipedia.orgPlants, Microorganisms, Animals
MethionineEssential amino acid derived from aspartate. wikipedia.orgacs.orgPlants, Microorganisms
ThreonineEssential amino acid derived from aspartate. wikipedia.orgacs.orgPlants, Microorganisms
IsoleucineEssential amino acid derived from threonine, which comes from aspartate. wikipedia.orgacs.orgPlants, Microorganisms
LysineEssential amino acid derived from aspartate. wikipedia.orgacs.orgPlants, Microorganisms

Other Pathways Involving Aspartate from Oxaloacetate:

Urea (B33335) Cycle: Aspartate, derived from oxaloacetate, plays a direct role in the urea cycle by donating the second amino group for the formation of argininosuccinate (B1211890), a precursor to urea. wikipedia.orgpatsnap.comwikipedia.org This process is essential for the detoxification of ammonia (B1221849) in the liver. patsnap.com The fumarate (B1241708) produced from the breakdown of argininosuccinate can be converted back to oxaloacetate, linking the urea and citric acid cycles. wikipedia.org

Nucleotide Synthesis: Aspartate is a crucial component in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. wikipedia.orgpatsnap.com It provides one of the nitrogen atoms for the purine ring and a significant portion of the pyrimidine ring. wikipedia.org

Malate-Aspartate Shuttle: The interconversion of oxaloacetate and aspartate is a key component of the malate-aspartate shuttle. wikipedia.org This shuttle system transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for aerobic respiration. wikipedia.org Since the mitochondrial inner membrane is impermeable to NADH, this shuttle is vital for cellular energy production.

Oxaloacetate plays an indispensable, albeit indirect, role in the synthesis of fatty acids. wikipedia.org Fatty acid synthesis occurs in the cytosol, but the primary building block, acetyl-CoA, is mainly produced in the mitochondrial matrix from pyruvate oxidation and the breakdown of certain amino acids. libretexts.org The inner mitochondrial membrane is impermeable to acetyl-CoA. wikipedia.org

To transport acetyl-CoA to the cytosol, cells utilize the citrate shuttle . libretexts.org This process involves the following steps:

In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase , which is the first step of the citric acid cycle. wikipedia.org

Citrate is then transported out of the mitochondria into the cytosol via a specific transport protein. wikipedia.org

In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate. nih.govlibretexts.orgwikipedia.org This reaction requires ATP. wikipedia.org The newly formed cytosolic acetyl-CoA is now available for fatty acid synthesis. libretexts.org

The oxaloacetate in the cytosol must be returned to the mitochondrial matrix to continue the shuttle. It is first reduced to malate (B86768) by cytosolic malate dehydrogenase . libretexts.org

Malate can then be transported back into the mitochondria and re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, completing the cycle. wikipedia.org

Alternatively, the cytosolic malate can be oxidatively decarboxylated by malic enzyme to produce pyruvate and NADPH. nih.govlibretexts.org The pyruvate can then enter the mitochondria and be converted back to oxaloacetate by pyruvate carboxylase. This latter route is significant as it also generates NADPH, a crucial reducing agent required for the reductive steps of fatty acid synthesis. libretexts.org

The continual replenishment of mitochondrial oxaloacetate, often through the carboxylation of pyruvate by pyruvate carboxylase, is essential for the citrate cleavage pathway to support lipogenesis. wikipedia.org

In plants, bacteria, protists, and fungi, oxaloacetate is a key component of the glyoxylate cycle. wikipedia.org This anabolic pathway is a variation of the citric acid cycle and is crucial for the net conversion of acetyl-CoA, typically derived from the breakdown of fatty acids, into carbohydrates. wikipedia.org This process is not possible in animals as they lack the two key enzymes of this cycle: isocitrate lyase and malate synthase . wikipedia.orglecturio.com

The glyoxylate cycle shares five enzymes with the citric acid cycle: citrate synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate dehydrogenase. wikipedia.orginflibnet.ac.in The cycle proceeds as follows:

Similar to the citric acid cycle, acetyl-CoA condenses with oxaloacetate to form citrate, which is then isomerized to isocitrate. chemistnotes.com

Isocitrate lyase then cleaves isocitrate into succinate and glyoxylate, bypassing the two decarboxylation steps of the citric acid cycle. wikipedia.org

Malate synthase catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form malate. lecturio.com

Malate is then oxidized to oxaloacetate by malate dehydrogenase , regenerating the starting molecule for the cycle to continue. inflibnet.ac.in

For each turn of the glyoxylate cycle, two molecules of acetyl-CoA are consumed, and one molecule of succinate is produced. chemistnotes.com This succinate can then enter the citric acid cycle and be converted to malate and subsequently to oxaloacetate. numberanalytics.com The net production of oxaloacetate allows these organisms to synthesize glucose from fats via gluconeogenesis, a vital process for germinating seeds which use stored lipids as their primary energy and carbon source before they can perform photosynthesis. wikipedia.orgchemistnotes.com In plants, the enzymes of the glyoxylate cycle are located in specialized peroxisomes called glyoxysomes. chemistnotes.com

Enzyme EC Number Reaction Catalyzed Role in the Glyoxylate Cycle
Isocitrate LyaseEC 4.1.3.1Isocitrate → Succinate + GlyoxylateKey enzyme that bypasses the decarboxylation steps of the TCA cycle.
Malate SynthaseEC 2.3.3.9Acetyl-CoA + Glyoxylate → Malate + CoAKey enzyme that incorporates a second acetyl-CoA molecule.
Malate DehydrogenaseEC 1.1.1.37Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺Regenerates oxaloacetate to continue the cycle.
Citrate SynthaseEC 2.3.3.1Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoAInitiates the cycle by forming citrate.
AconitaseEC 4.2.1.3Citrate ⇌ IsocitrateIsomerizes citrate to isocitrate.

Enzymatic Mechanisms and Regulation Involving Oxaloacetate

Citrate (B86180) Synthase: Catalyzing the Condensation of Acetyl-CoA with Oxaloacetate

Citrate synthase (EC 2.3.3.1) is a pacemaker enzyme in the citric acid cycle, catalyzing the condensation of a two-carbon acetate (B1210297) residue from acetyl-CoA and the four-carbon molecule oxaloacetate to form the six-carbon molecule citrate. wikipedia.org This reaction is a crucial entry point for carbon from carbohydrates, fats, and proteins into the cycle for energy production. vaia.com

The enzyme, typically a homodimer in eukaryotes, undergoes a significant conformational change upon substrate binding. proteopedia.orgwikipedia.org Initially, in its "open" form, the active site is accessible to oxaloacetate. proteopedia.org The binding of oxaloacetate induces a conformational shift to a "closed" form, which creates the binding site for acetyl-CoA. wikipedia.orgproteopedia.org This ordered binding mechanism ensures that the high-energy thioester bond of acetyl-CoA is not hydrolyzed prematurely. wikipedia.org

The catalytic mechanism involves a catalytic triad (B1167595) of key amino acid residues within the active site: His274, His320, and Asp375. wikipedia.org The process begins with Asp375 acting as a base to deprotonate the alpha-carbon of acetyl-CoA, forming an enol intermediate, which is stabilized by a hydrogen bond from His274. wikipedia.orgproteopedia.orgebi.ac.uk This enol then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate, leading to the formation of a citryl-CoA intermediate. wikipedia.orgebi.ac.uk Finally, a water molecule, activated by His320, hydrolyzes the thioester bond of citryl-CoA, releasing citrate and Coenzyme A. wikipedia.org

Regulation of citrate synthase activity is crucial for controlling the pace of the citric acid cycle. The enzyme is allosterically inhibited by high concentrations of ATP, NADH, and succinyl-CoA, which signal a high-energy state in the cell. Conversely, ADP, an indicator of low energy, can act as an activator. Substrate availability, particularly of oxaloacetate and acetyl-CoA, also plays a significant role in regulating the reaction rate. nih.gov

Table 1: Key Features of Citrate Synthase

FeatureDescription
EC Number 2.3.3.1 wikipedia.org
Reaction Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH wikipedia.org
Structure Homodimer in eukaryotes, with each subunit having a large and small domain. proteopedia.orgwikipedia.org
Mechanism Ordered sequential binding of substrates; involves a catalytic triad (His274, His320, Asp375). wikipedia.orgproteopedia.org
Regulation Allosterically inhibited by ATP, NADH, and succinyl-CoA; activated by ADP. nih.gov

Malate (B86768) Dehydrogenase: Reversible Interconversion between L-Malate and Oxaloacetate

Malate dehydrogenase (MDH) (EC 1.1.1.37) is an enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD⁺ to NADH. wikipedia.org This reaction is a key step in the citric acid cycle and is also involved in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane. wikipedia.orgwikiwand.com

Eukaryotic cells contain two main isoforms of MDH: a mitochondrial form (m-MDH) that participates in the citric acid cycle, and a cytosolic form (c-MDH) that is involved in the malate-aspartate shuttle. wikipedia.orgnih.gov Both isoforms are structurally similar, typically existing as dimers. wikiwand.com The enzyme's active site contains a binding domain for the NAD⁺ cofactor and a separate site for the malate substrate. wikiwand.com

The catalytic mechanism involves a histidine residue (His-195) and an aspartate residue (Asp-168) in the active site. wikipedia.org His-195 acts as a base, accepting a proton from the hydroxyl group of malate, while a hydride ion is transferred from the alpha-carbon of malate to the nicotinamide (B372718) ring of NAD⁺, forming NADH. wikipedia.org The positively charged His-195 is stabilized by the adjacent negatively charged Asp-168. wikipedia.org The reaction is highly endergonic under standard conditions (ΔG°' ≈ +29.7 kJ/mol), but in the cell, the rapid consumption of oxaloacetate by citrate synthase keeps its concentration low, driving the reaction forward. wikipedia.org

The reversibility of the malate dehydrogenase reaction is crucial for its roles in both the citric acid cycle (oxidation of malate) and gluconeogenesis (reduction of oxaloacetate to malate for transport out of the mitochondria). The direction of the reaction is primarily determined by the relative concentrations of substrates and products and the cellular NAD⁺/NADH ratio.

Table 2: Properties of Malate Dehydrogenase

PropertyDescription
EC Number 1.1.1.37 wikipedia.org
Reaction L-Malate + NAD⁺ ↔ Oxaloacetate + NADH + H⁺ wikipedia.org
Isoforms Mitochondrial (m-MDH) and Cytosolic (c-MDH) wikipedia.orgnih.gov
Mechanism Ordered binding of NAD⁺ followed by malate; involves a His-Asp catalytic dyad. wikipedia.org
Thermodynamics Highly endergonic under standard conditions, but driven forward by low oxaloacetate concentration. wikipedia.org

Pyruvate (B1213749) Carboxylase: Allosteric Regulation and Catalytic Dynamics

Pyruvate carboxylase (PC) (EC 6.4.1.1) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.govportlandpress.com This anaplerotic reaction is vital for replenishing the citric acid cycle with oxaloacetate, which is essential for gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters. nih.govwikipedia.org

PC is typically a tetrameric protein, with each subunit containing four domains: a biotin (B1667282) carboxylation (BC) domain, a carboxyltransferase (CT) domain, a biotin carboxyl carrier protein (BCCP) domain, and a PC tetramerization (PT) domain. nih.govwikipedia.org The reaction occurs in two distinct steps at two different active sites. nih.gov First, in the BC domain, bicarbonate is activated by ATP to carboxylate the biotin prosthetic group, which is covalently attached to the BCCP domain. nih.govwikipedia.org The flexible BCCP domain then translocates the carboxylated biotin to the CT domain, where the carboxyl group is transferred to pyruvate to form oxaloacetate. nih.govwikipedia.org

A key feature of pyruvate carboxylase is its allosteric regulation by acetyl-CoA. wikipedia.orgresearchgate.net Acetyl-CoA acts as an obligate activator for the enzyme in most species, binding to the PT domain and inducing a conformational change that brings the BC and CT domains into a catalytically competent arrangement. nih.govnih.gov This regulation ensures that oxaloacetate is synthesized only when there is a sufficient supply of acetyl-CoA, signaling a need for either increased energy production through the citric acid cycle or for gluconeogenesis. nih.gov The binding of acetyl-CoA enhances the rate of ATP cleavage and promotes a more ordered and efficient catalytic cycle. nih.govnih.gov L-aspartate can act as a feedback inhibitor, particularly in microbial PC, by competing with acetyl-CoA at a partially overlapping binding site. nih.govmarquette.edu

Table 3: Characteristics of Pyruvate Carboxylase

CharacteristicDescription
EC Number 6.4.1.1 marquette.edu
Reaction Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi nih.govportlandpress.com
Structure Tetramer with four functional domains per subunit (BC, CT, BCCP, PT). nih.govwikipedia.org
Cofactor Biotin, which acts as a mobile carboxyl carrier. nih.gov
Allosteric Regulation Primarily activated by acetyl-CoA; can be inhibited by L-aspartate. researchgate.netmarquette.edu

Phosphoenolpyruvate (B93156) Carboxykinase: Species-Specific Localization and Functional Role in Gluconeogenesis

Phosphoenolpyruvate carboxykinase (PEPCK) (EC 4.1.1.32) is a key enzyme in gluconeogenesis, catalyzing the GTP- or ATP-dependent decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP) and carbon dioxide. wikipedia.orgebi.ac.uk This is a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors. nih.gov

PEPCK exists in two isoforms with distinct subcellular localizations: a cytosolic form (PEPCK-C or PCK1) and a mitochondrial form (PEPCK-M or PCK2). wikipedia.org The distribution of these isoforms varies significantly among species. For instance, in mouse liver, PEPCK-C is the predominant form, while humans and rats have significant amounts of both isoforms. wikipedia.org This species-specific localization has implications for the pathways of gluconeogenesis. When oxaloacetate is converted to PEP within the mitochondria by PEPCK-M, the PEP can be directly transported to the cytosol. nih.gov However, if PEPCK-C is the primary enzyme, mitochondrial oxaloacetate must first be reduced to malate, transported to the cytosol, and then re-oxidized to oxaloacetate before being converted to PEP. nih.gov

The functional role of PEPCK extends beyond gluconeogenesis. It is also involved in glyceroneogenesis, the synthesis of the glycerol (B35011) backbone of triacylglycerols, and cataplerosis, the removal of citric acid cycle intermediates for biosynthetic pathways. nih.govnih.gov The enzyme's activity is tightly regulated, primarily at the level of gene transcription, by hormones such as glucagon, glucocorticoids, and insulin (B600854). wikipedia.org Glucagon and glucocorticoids induce PEPCK gene expression, promoting gluconeogenesis, while insulin represses it. wikipedia.org

Table 4: Phosphoenolpyruvate Carboxykinase at a Glance

FeatureDescription
EC Number 4.1.1.32 wikipedia.org
Reaction Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂ wikipedia.org
Isoforms Cytosolic (PEPCK-C) and Mitochondrial (PEPCK-M) wikipedia.org
Localization Varies by species; mouse liver is primarily cytosolic, while human liver has both. wikipedia.org
Primary Function Rate-limiting step in gluconeogenesis. nih.gov
Other Roles Glyceroneogenesis, cataplerosis. nih.govnih.gov

Aspartate Aminotransferases: Substrate Specificity and Reversibility

Aspartate aminotransferases (AST), also known as aspartate transaminases (EC 2.6.1.1), are pyridoxal-5'-phosphate (P5'P)-dependent enzymes that catalyze the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. wikipedia.orgnumberanalytics.com This reaction provides a crucial link between amino acid metabolism and the citric acid cycle. numberanalytics.com

AST operates through a Ping-Pong Bi-Bi mechanism involving two half-reactions. nih.gov In the first half-reaction, L-aspartate binds to the enzyme-P5'P complex, forming an external aldimine. The amino group is then transferred to the coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing oxaloacetate. wikipedia.org In the second half-reaction, α-ketoglutarate binds to the enzyme-PMP complex, and the amino group is transferred from PMP to α-ketoglutarate, regenerating the P5'P coenzyme and releasing L-glutamate. nih.gov

The enzyme exhibits high specificity for its dicarboxylic acid substrates, L-aspartate and α-ketoglutarate. nih.gov This specificity is determined by key arginine residues in the active site (Arg386 and Arg292) that form salt bridges with the carboxylate groups of the substrates, ensuring their proper orientation for catalysis. wikipedia.orgnih.gov The reaction is fully reversible, and the direction is dictated by the relative concentrations of the substrates and products in the cell. mdpi.com This reversibility allows AST to participate in both the synthesis and degradation of amino acids. wikipedia.org Like malate dehydrogenase, AST has both mitochondrial and cytosolic isoforms, which play roles in the malate-aspartate shuttle.

Table 5: Overview of Aspartate Aminotransferase

FeatureDescription
EC Number 2.6.1.1 wikipedia.org
Reaction L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-Glutamate wikipedia.org
Cofactor Pyridoxal-5'-phosphate (P5'P) wikipedia.org
Mechanism Ping-Pong Bi-Bi nih.gov
Substrate Specificity High specificity for dicarboxylic substrates, mediated by active site arginine residues. nih.gov
Reversibility The reaction is fully reversible, allowing for roles in both amino acid synthesis and degradation. mdpi.com

Oxaloacetate Decarboxylases: Divalent Cation-Dependent and Sodium-Dependent Mechanisms

Oxaloacetate decarboxylase (EC 4.1.1.3) catalyzes the irreversible decarboxylation of oxaloacetate to pyruvate and carbon dioxide. These enzymes are distinct from the decarboxylating activity of PEPCK. They are broadly classified into two types based on their mechanism and cofactors: divalent cation-dependent and sodium-dependent decarboxylases. wikipedia.org

The divalent cation-dependent oxaloacetate decarboxylases require a divalent metal ion, such as Mn²⁺ or Mg²⁺, for their activity. The metal ion is thought to polarize the carbonyl group of the β-keto acid substrate, facilitating the removal of the carboxyl group. This type of decarboxylase is found in various microorganisms.

Table 6: Types of Oxaloacetate Decarboxylase

TypeMechanismCofactors/RequirementsFunction
Divalent Cation-Dependent Metal-catalyzed decarboxylation.Divalent cations (e.g., Mn²⁺, Mg²⁺) wikipedia.orgIrreversible conversion of oxaloacetate to pyruvate.
Sodium-Dependent Biotin-dependent carboxyl transfer followed by Na⁺-coupled decarboxylation.Biotin, Sodium ions (Na⁺) wikipedia.orgnih.govCouples decarboxylation to primary Na⁺ transport, generating a sodium gradient. nih.gov

Oxaloacetate Tautomerase: Catalyzing Keto-Enol Tautomerization

Oxaloacetate can exist in two tautomeric forms: the keto form (oxo-succinate) and the enol form (hydroxyfumarate). While the keto form is the predominant and more stable species, the enol form is also present. The interconversion between these two forms is known as keto-enol tautomerization. Although this can occur spontaneously, the enzyme oxaloacetate tautomerase (also known as oxaloacetase) can catalyze this reaction.

The physiological significance of oxaloacetate tautomerase is linked to the fact that different enzymes may preferentially recognize one tautomer over the other. For example, citrate synthase is understood to utilize the keto form of oxaloacetate. While the direct catalytic mechanism of a dedicated oxaloacetate tautomerase is not as extensively characterized as the other enzymes in this section, the principle of tautomerization is fundamental. The process involves the relocation of a proton and the shifting of a double bond. An enzyme catalyzing this would likely employ general acid-base catalysis, with active site residues donating and accepting protons to facilitate the interconversion between the keto and enol forms. The presence of such an enzyme would ensure that the correct tautomer is available for subsequent enzymatic reactions, thereby preventing potential bottlenecks in metabolic pathways.

Allosteric Inhibition of Succinate (B1194679) Dehydrogenase by Oxaloacetate

Oxaloacetate, a key intermediate in the citric acid cycle, acts as a potent physiological regulator of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. nih.govyoutube.com This regulation occurs through a mechanism of competitive inhibition, where oxaloacetate binds to the active site of SDH, the same site that binds the enzyme's natural substrate, succinate. vaia.comchegg.com The structural similarity between oxaloacetate and succinate allows this direct competition. vaia.com The inhibition of SDH by its downstream product, oxaloacetate, is a classic example of feedback regulation within a metabolic pathway. nih.gov

The inhibitory effect is significant and can be influenced by the concentration of both oxaloacetate and succinate. An increased concentration of succinate can overcome the inhibitory effect of oxaloacetate by outcompeting it for binding to the enzyme's active site. vaia.com This dynamic interplay ensures that the rate of the TCA cycle can be modulated in response to the metabolic state of the cell.

Research has highlighted that the different forms, or tautomers, of oxaloacetate play a role in its inhibitory capacity. The enol form of oxaloacetate is suggested to be an immediate product of malate oxidation at the SDH active site and a particularly strong inhibitor. nih.gov The interconversion between the enol and keto forms of oxaloacetate is a critical factor, and specific mitochondrial enzymes, known as oxaloacetate tautomerases, can catalyze this conversion, thereby modulating the inhibitory potential of the oxaloacetate pool on SDH activity. nih.gov This control mechanism is crucial for preventing the rapid inactivation of succinate dehydrogenase and maintaining the flow of the citric acid cycle. nih.gov

Table 1: Key Factors in the Inhibition of Succinate Dehydrogenase by Oxaloacetate

FactorDescriptionSignificanceReferences
InhibitorOxaloacetateA key intermediate of the citric acid cycle that provides feedback inhibition. nih.govyoutube.com
EnzymeSuccinate Dehydrogenase (SDH/Complex II)The enzyme is a component of both the citric acid cycle and the electron transport chain. youtube.com
MechanismCompetitive InhibitionOxaloacetate competes with the substrate, succinate, for the same active site on the enzyme. vaia.comchegg.com
ReversibilityYes, by increasing substrate (succinate) concentration.Allows for dynamic regulation of the TCA cycle based on metabolic needs. vaia.com
Modulating FactorTautomeric Form (Enol vs. Keto)The enol form of oxaloacetate is a particularly potent inhibitor. The rate of tautomerization, catalyzed by oxaloacetate tautomerase, influences the overall inhibitory effect. nih.gov

Interplay with Malic Enzyme Activity in Metabolic Diversion

The metabolic fate of C4 dicarboxylic acids, including malate and oxaloacetate, is a critical control point in central carbon metabolism. Malic enzymes play a pivotal role in this metabolic diversion by catalyzing the oxidative decarboxylation of L-malate to pyruvate, with the concurrent reduction of NAD(P)+ to NAD(P)H. ebi.ac.uknih.govwikipedia.org This reaction provides a direct link between the intermediates of the tricarboxylic acid (TCA) cycle and the glycolytic pathway, positioning malic enzymes as key regulators of metabolic flux. nih.gov

The activity of malic enzyme offers an alternative pathway for malate, competing with its conversion to oxaloacetate by malate dehydrogenase (MDH). While MDH replenishes oxaloacetate to continue the TCA cycle, malic enzyme diverts malate away from the cycle, converting it to pyruvate. wikipedia.orgwikipedia.org This diversion has significant metabolic implications:

Anaplerosis and Cataplerosis: Malic enzymes can contribute to anaplerosis by producing pyruvate, which can then be converted to acetyl-CoA or oxaloacetate, replenishing TCA cycle intermediates. nih.gov Conversely, the removal of malate from the TCA cycle pool is a cataplerotic process.

Reductant Generation: The reaction generates NADPH or NADH, which are essential for various biosynthetic pathways and for maintaining redox balance. ebi.ac.uknih.gov

Metabolic Regulation: The choice between the MDH and malic enzyme pathways for malate is a crucial regulatory node. In some organisms, the absence of specific malic enzymes leads to an accumulation and excretion of malate when grown on substrates like succinate, demonstrating their importance in maintaining TCA cycle balance. nih.gov

This interplay directly affects the concentration of oxaloacetate available within the mitochondria. High malic enzyme activity can reduce the amount of malate converted to oxaloacetate, thereby lessening the allosteric inhibition of succinate dehydrogenase by oxaloacetate. This complex relationship between MDH, malic enzyme, and SDH forms a sophisticated network that allows cells to adjust the flow of metabolites through central carbon pathways in response to changing energy demands and biosynthetic requirements. The phosphoenolpyruvate-pyruvate-oxaloacetate (PPO) node, where these pathways converge, represents a heart of metabolic regulation, with the enzymes involved dictating the direction of carbon flow. wur.nl

Table 2: Comparison of Malate Dehydrogenase and Malic Enzyme

FeatureMalate Dehydrogenase (MDH)Malic Enzyme (ME)References
Substrate(S)-malate(S)-malate wikipedia.orgwikipedia.org
Product(s)Oxaloacetate, NADH + H+Pyruvate, CO2, NAD(P)H + H+ wikipedia.orgwikipedia.org
Metabolic RoleRegenerates oxaloacetate to continue the TCA cycle.Diverts malate from the TCA cycle to form pyruvate, linking the TCA cycle with glycolysis/gluconeogenesis. nih.govwikipedia.org
CofactorNAD+NAD+ or NADP+ ebi.ac.ukwikipedia.org
Impact on Oxaloacetate PoolIncreases the pool of oxaloacetate.Decreases the potential pool of oxaloacetate by consuming its precursor, malate. nih.gov

Metabolic Flux Analysis and Regulation Within Oxaloacetate Centric Pathways

The Phosphoenolpyruvate-Pyruvate-Oxaloacetate Node: A Central Metabolic Switch Point

The phosphoenolpyruvate-pyruvate-oxaloacetate (PPO) node represents a crucial junction in central carbon metabolism, connecting glycolysis, gluconeogenesis, and the TCA cycle. nih.govresearchgate.net This node is not a single point but a network of enzymatic reactions that interconvert the three key metabolites: phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749), and oxaloacetate. nih.govvu.nl Its primary function is to direct carbon flux toward catabolism for energy production, anabolism for biosynthesis, or gluconeogenesis for glucose synthesis, depending on the cell's requirements. oup.comnih.gov

Under glycolytic conditions, when glucose is abundant, the carbon flux is directed from PEP and pyruvate into the TCA cycle. oup.com This occurs via two main routes: the oxidative decarboxylation of pyruvate to form acetyl-CoA, which fuels the cycle, and the carboxylation of pyruvate or PEP to form oxaloacetate. oup.comnih.gov The formation of oxaloacetate from a 3-carbon precursor (C3-carboxylation) is a key anaplerotic reaction that replenishes TCA cycle intermediates. oup.com Conversely, under gluconeogenic conditions, TCA cycle intermediates like malate (B86768) or oxaloacetate are decarboxylated (C4-decarboxylation) to produce PEP and pyruvate, which are then used to synthesize glucose. oup.comnih.gov The PPO node, therefore, acts as a highly sensitive switch point, controlling the distribution of carbon throughout central metabolism. oup.com

The enzymes involved in these interconversions are diverse and vary between organisms, reflecting different metabolic strategies. vu.nl Key enzymes at this node are summarized in the table below.

Table 1: Key Enzymes of the Phosphoenolpyruvate-Pyruvate-Oxaloacetate Node

EnzymeReactionPrimary Function
Pyruvate Carboxylase Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + PiAnaplerosis; replenishes oxaloacetate for the TCA cycle. wikipedia.org
Phosphoenolpyruvate (PEP) Carboxylase PEP + HCO₃⁻ → Oxaloacetate + PiAnaplerosis; common in plants and bacteria for fixing CO₂. wikipedia.orgoup.com
Phosphoenolpyruvate (PEP) Carboxykinase Oxaloacetate + GTP/ATP → PEP + GDP/ADP + CO₂Gluconeogenesis; directs oxaloacetate toward glucose synthesis. researchgate.netontosight.ai
Malic Enzyme Malate + NAD⁺/NADP⁺ ↔ Pyruvate + CO₂ + NADH/NADPHCan operate in both directions, linking TCA cycle intermediates with pyruvate. nih.gov
Pyruvate Kinase PEP + ADP → Pyruvate + ATPGlycolysis; generates ATP and pyruvate. researchgate.net

Carbon Flux Distribution and Metabolic Plasticity in Prokaryotic and Eukaryotic Systems

The composition and regulation of the PPO node exhibit significant variation between prokaryotic and eukaryotic systems, which underlies their metabolic plasticity. vu.nl While the core pathways of glycolysis and the TCA cycle are deeply conserved, the set of enzymes at the PPO node can differ substantially, allowing organisms to adapt to diverse energetic and nutritional environments. vu.nlnih.gov

In many bacteria, such as Escherichia coli and Corynebacterium glutamicum, the PPO node is a key target for metabolic engineering to optimize the production of valuable metabolites. nih.gov These organisms may possess multiple enzymes capable of catalyzing the same reaction, providing a high degree of flexibility. oup.com For instance, some bacteria can have two different C3-carboxylating enzymes and up to three C4-decarboxylating enzymes active simultaneously, allowing for fine-tuned control over carbon flux. oup.com This enzymatic redundancy enables rapid adaptation to changes in carbon source availability. oup.comnih.gov

In eukaryotes, the compartmentalization of metabolism adds another layer of complexity. The synthesis of oxaloacetate from pyruvate via pyruvate carboxylase occurs within the mitochondria. youtube.com However, oxaloacetate cannot readily cross the inner mitochondrial membrane. youtube.com To participate in cytosolic pathways like gluconeogenesis, it must first be converted to malate or aspartate, transported to the cytosol, and then converted back to oxaloacetate. youtube.comwikipedia.org This transport process, known as the malate-aspartate shuttle, is crucial for transferring reducing equivalents (NADH) between the mitochondria and cytosol. While eukaryotes also exhibit metabolic plasticity, the regulation often involves hormonal control and the expression of specific isozymes in different tissues. The bioenergetic cost of producing cellular components, such as membrane lipids, is also influenced by this compartmentalization, with eukaryotes facing an elevated expense due to the cost of exporting oxaloacetate from the mitochondria to generate cytosolic acetyl-CoA. nih.gov

Anaplerotic and Cataplerotic Fluxes in Maintaining Tricarboxylic Acid Cycle Intermediates

The TCA cycle is an amphibolic pathway, meaning it participates in both catabolism (breaking down molecules) and anabolism (building molecules). wikipedia.org For the cycle to function continuously in oxidizing acetyl-CoA, the concentration of its intermediates, particularly oxaloacetate, must remain relatively constant. wikipedia.org However, these intermediates are frequently withdrawn for biosynthetic purposes in processes known as cataplerotic reactions . annualreviews.org To prevent the depletion of the cycle's intermediates, they must be replenished through anaplerotic reactions . wikipedia.org

Anaplerosis ("filling up") and cataplerosis ("emptying out") must be balanced to maintain metabolic homeostasis. wikipedia.organnualreviews.org Oxaloacetate is a central player in this balance.

Anaplerosis: The most significant anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.org This reaction is crucial for replenishing the oxaloacetate pool, especially when intermediates are withdrawn. wikipedia.org Other anaplerotic routes include the formation of oxaloacetate from the amino acid aspartate via transamination. wikipedia.org

Cataplerosis: Oxaloacetate is a key cataplerotic substrate. It is the primary precursor for gluconeogenesis in the liver and kidneys, where it is converted to phosphoenolpyruvate. wikipedia.organnualreviews.org It is also used in the synthesis of amino acids like aspartate and asparagine. wikipedia.org

The constant flux of intermediates into and out of the TCA cycle allows the cell to adjust its metabolic activity in response to its energy status and biosynthetic demands. researchgate.net

Table 2: Major Anaplerotic and Cataplerotic Reactions Involving Oxaloacetate

Flux TypeReactionPrecursorProductKey Pathway
Anaplerosis Pyruvate CarboxylasePyruvateOxaloacetateTCA Cycle Replenishment wikipedia.org
Anaplerosis Aspartate TransaminaseAspartateOxaloacetateAmino Acid Catabolism wikipedia.org
Cataplerosis PEP CarboxykinaseOxaloacetatePhosphoenolpyruvate (PEP)Gluconeogenesis wikipedia.org
Cataplerosis Aspartate TransaminaseOxaloacetateAspartateAmino Acid Synthesis wikipedia.org

Oxaloacetate's Influence on Cellular Bioenergetics and the Cytosolic NAD+/NADH Ratio

Oxaloacetate is fundamental to cellular bioenergetics. numberanalytics.com Its primary role is to condense with acetyl-CoA to form citrate (B86180), the first step of the TCA cycle. numberanalytics.comwikipedia.org The subsequent reactions of the cycle generate the bulk of the cell's reducing equivalents (NADH and FADH₂) which are then used by the electron transport chain to produce ATP through oxidative phosphorylation. numberanalytics.comwikipedia.org The availability of oxaloacetate can therefore directly influence the rate of the TCA cycle and, consequently, cellular energy production. wikipedia.org

Beyond the mitochondria, oxaloacetate plays a critical role in regulating the redox state of the cytosol, specifically the ratio of NAD⁺ to NADH. The free NAD⁺/NADH ratio in the cytosol is typically kept very high, which is essential for the forward flux of glycolysis. nih.gov Because the mitochondrial membrane is impermeable to NAD⁺ and NADH, the malate-aspartate shuttle is required to transport NADH generated during glycolysis into the mitochondria for oxidation. In this shuttle, cytosolic oxaloacetate is reduced to malate, consuming NADH. Malate then enters the mitochondria and is re-oxidized to oxaloacetate, regenerating NADH inside the mitochondrial matrix where it can enter the electron transport chain. youtube.com The shuttle's activity, which is dependent on the availability of oxaloacetate and other intermediates, is thus crucial for sustaining both glycolysis and oxidative phosphorylation.

Modulation of Glycolytic Flux and the Warburg Effect by Oxaloacetate

Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) fermentation, even in the presence of sufficient oxygen for oxidative phosphorylation. nih.govcellsignal.com This metabolic shift is thought to provide rapidly proliferating cells with the necessary building blocks for biomass. nih.gov

Recent research indicates that oxaloacetate can counteract the Warburg effect. nih.govelsevierpure.com Studies have shown that increasing the levels of oxaloacetate can inhibit the production of lactate. elsevierpure.com One proposed mechanism is the direct competitive inhibition of lactate dehydrogenase (LDHA), the enzyme that converts pyruvate to lactate. elsevierpure.com By inhibiting LDHA, oxaloacetate diverts pyruvate away from fermentation and toward the TCA cycle in the mitochondria.

Furthermore, oxaloacetate has been shown to induce a metabolic shift from glycolysis towards oxidative phosphorylation in liver cancer cells. nih.gov Treatment with oxaloacetate led to decreased expression and activity of glycolytic enzymes while simultaneously increasing the expression and activity of enzymes involved in the TCA cycle and oxidative phosphorylation. nih.gov This suggests that oxaloacetate can act as a signaling molecule that promotes a more efficient energy metabolism, thereby inhibiting the survival of cancer cells that are highly dependent on glycolysis. reddit.com

Regulation of Mitochondrial Biogenesis and Function by Oxaloacetate

Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for maintaining cellular energy homeostasis and adapting to metabolic demands. mdpi.comnih.gov Oxaloacetate has been identified as a molecule that can stimulate this process. nih.govnih.gov

In a study using mice, administration of oxaloacetate was found to activate key pathways that regulate the creation of mitochondrial mass. nih.gov The treatment led to changes in the levels and modifications of several critical proteins that promote mitochondrial biogenesis, as summarized in the table below.

Table 3: Effects of Oxaloacetate on Key Regulators of Mitochondrial Biogenesis

Protein/FactorFunctionEffect of Oxaloacetate Treatment
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1α) Master regulator of mitochondrial biogenesis.Altered levels/modifications to promote biogenesis. nih.gov
NRF1 (Nuclear Respiratory Factor 1) Transcription factor that activates genes for mitochondrial function.Altered levels/modifications to promote biogenesis. nih.gov
TFAM (Transcription Factor A of the Mitochondria) Essential for mitochondrial DNA replication and transcription.Altered levels/modifications to promote biogenesis. nih.gov
AMPK (AMP-activated protein kinase) Cellular energy sensor; activates PGC-1α.Altered levels/modifications to promote biogenesis. nih.gov
COXIV (Cytochrome c oxidase subunit 4) A component of the electron transport chain.Increased levels, indicating new mitochondrial protein synthesis. nih.gov

These findings demonstrate that oxaloacetate not only functions as a metabolic intermediate but also as a signaling molecule that can enhance the cell's capacity for oxidative phosphorylation by promoting the formation of new, functional mitochondria. nih.govnih.gov This action may be linked to its ability to alter the cellular redox state and energy charge, which are known signals for initiating mitochondrial biogenesis. nih.gov

Interactions of Oxaloacetate with Calcium and Cellular Ion Homeostasis

Biochemical Mechanisms of Oxaloacetate-Mediated Calcium Efflux from Mitochondria

Mitochondria are central to cellular calcium (Ca2+) homeostasis, capable of both taking up and releasing this crucial second messenger. Oxaloacetate has been identified as a molecule that can induce the efflux of Ca2+ from isolated rat liver mitochondria. nih.govnih.gov This process is accompanied by several key biochemical events, including the oxidation of endogenous nicotinamide (B372718) nucleotides, a decrease in the mitochondrial membrane potential, and an increase in the respiration rate. nih.gov

Role of Calcium in Oxalate (B1200264) and Calcium Oxalate Formation in Biological Systems

Calcium oxalate is a biomineral found in various biological systems, from plants to humans, where its formation is a tightly regulated process. nih.govgoogle.comtaylorfrancis.com In humans, the overaccumulation of calcium oxalate can lead to the formation of kidney stones, a prevalent and painful condition. nih.govkidney.org

The formation of calcium oxalate kidney stones is a multi-step process driven primarily by the supersaturation of urine with calcium and oxalate ions. mdpi.com When the concentration of these ions exceeds their solubility, they can precipitate and form crystals. mdpi.com This process, known as nucleation, can occur either homogeneously, with crystals forming from a nucleus of the same composition, or heterogeneously, where they form on a different substance. acs.orgyoutube.com

Several factors influence the formation and growth of these crystals. These include the concentration of promoters and inhibitors of crystallization in the urine, as well as the adhesion of crystals to renal epithelial cells. mdpi.com Once attached, these crystals can grow and aggregate, eventually forming a stone. nih.govmdpi.com The interaction between crystals and renal cells is a critical step, as it can lead to cell injury and create a surface for further crystal deposition. nih.govmdpi.com

Table 1: Key Factors in Calcium Oxalate Kidney Stone Formation

FactorDescription
Urinary Supersaturation The primary driving force for crystal formation, occurring when calcium and oxalate concentrations exceed their solubility limit. mdpi.com
Nucleation The initial formation of a solid crystal from a solution, which can be homogeneous or heterogeneous. acs.orgyoutube.com
Crystal Growth & Aggregation The subsequent enlargement and clumping of crystals to form a larger mass. youtube.com
Promoters & Inhibitors Urinary biomolecules that can either facilitate or prevent the formation and growth of crystals. mdpi.com
Crystal-Cell Adhesion The attachment of crystals to the surface of renal tubular epithelial cells, a critical step in stone retention and growth. nih.govmdpi.com

Enzymatic Requirements for Divalent Cations (e.g., Mg2+, Mn2+) in Oxaloacetate-Related Reactions

Many enzymes involved in metabolic pathways that include oxaloacetate are dependent on the presence of divalent cations for their activity. These cations, most notably magnesium (Mg2+) and manganese (Mn2+), act as essential cofactors.

The citric acid cycle, a central metabolic hub where oxaloacetate is a key intermediate, features several enzymes that require divalent cations. nih.govwikipedia.org For instance, calcium can activate isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, two important regulatory enzymes in the cycle. wikipedia.org Magnesium is also crucial for the activity of mitochondrial dehydrogenases like isocitrate dehydrogenase and the pyruvate (B1213749) dehydrogenase complex. aatbio.com

One notable oxaloacetate-related enzyme is oxaloacetate decarboxylase, which catalyzes the conversion of oxaloacetate to pyruvate and carbon dioxide. nih.govwikipedia.orgmedchemexpress.com A soluble form of this enzyme, found in various microorganisms, is absolutely dependent on divalent cations such as Mn2+, Co2+, Mg2+, Ni2+, or Ca2+ for its activity. nih.govwikipedia.org The kinetic properties of oxaloacetate decarboxylase from Corynebacterium glutamicum reveal a specific requirement for Mn2+. wikipedia.org

Furthermore, enzymes like pyruvate kinase, which can be involved in oxaloacetate metabolism, also require both monovalent and divalent cations for their function. nih.gov The type and concentration of the divalent cation can influence the allosteric regulation of the enzyme. nih.gov Similarly, malic enzyme, which can interconvert malate (B86768) and pyruvate, shows a dependence on divalent cations, with Mg2+ binding to the enzyme before the substrate, L-malate. nih.gov The differential effects of Mn2+ and Mg2+ have also been observed in fatty acid biosynthesis, where Mn2+ can promote the activity of acetyl-CoA carboxylase under conditions where Mg2+ does not. nih.gov

Impact of Oxaloacetate on Intracellular Calcium Dynamics and Signaling

Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes. wikipedia.orgyoutube.com The concentration of free Ca2+ in the cytoplasm is tightly controlled, with intracellular stores in the endoplasmic reticulum and mitochondria playing a key role in generating and shaping calcium signals. wikipedia.orgyoutube.com

Oxaloacetate can influence intracellular calcium dynamics, in part through its effects on mitochondrial function. As discussed previously, oxaloacetate can induce Ca2+ efflux from mitochondria, thereby transiently increasing cytosolic Ca2+ levels. nih.gov This modulation of mitochondrial Ca2+ handling can, in turn, affect various calcium-dependent signaling pathways.

Calcium signaling is often initiated by the activation of phospholipase C, which leads to the production of inositol (B14025) triphosphate (IP3). youtube.comyoutube.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. youtube.comyoutube.com The resulting increase in cytosolic Ca2+ can activate a multitude of downstream effectors, including calcium-dependent kinases and phosphatases, which regulate processes such as gene expression, muscle contraction, and neurotransmitter release. wikipedia.orgyoutube.com

Recent research suggests that oxaloacetate can also influence signaling pathways that are interconnected with calcium signaling. For example, studies in mice have shown that oxaloacetate can activate the insulin (B600854) signaling pathway in the brain, a pathway known to be influenced by cellular bioenergetics and to interact with calcium signaling. nih.gov Specifically, oxaloacetate administration led to increased phosphorylation of key proteins in the insulin pathway, such as Akt and mTOR. nih.gov By impacting mitochondrial function and related signaling cascades, oxaloacetate can have a broad influence on intracellular calcium dynamics and the cellular processes they govern.

Advanced Analytical and Quantification Methodologies for Oxaloacetate

Spectrophotometric and Fluorometric Assay Techniques for Oxaloacetate Determination

Spectrophotometric and fluorometric assays offer sensitive and accessible methods for quantifying oxaloacetate, often through enzyme-coupled reactions. These techniques rely on the principle that the concentration of OAA is stoichiometrically linked to the formation of a light-absorbing or fluorescent product.

A common approach involves the enzymatic conversion of oxaloacetate to a more stable and readily detectable compound. For instance, in one commercially available assay, OAA is first converted to pyruvate (B1213749). This pyruvate is then oxidized in a reaction that converts a probe into a product with distinct colorimetric and fluorometric properties. The resulting signal, measured at a specific wavelength, is directly proportional to the initial oxaloacetate concentration in the sample. bioassaysys.com

Fluorometric assays , in particular, provide enhanced sensitivity compared to their colorimetric counterparts. creative-enzymes.com This is due to the nature of fluorescence measurements, which are generally less susceptible to background interference. creative-enzymes.com The sensitivity of these assays is dependent on the quantum yield of the fluorophore and its stoichiometric relationship with the enzymatic reaction. creative-enzymes.com

These assays are well-suited for high-throughput screening and can be performed using standard laboratory equipment like microplate readers. mdpi.com

Table 1: Characteristics of a Commercial Oxaloacetate Assay Kit

ParameterColorimetric AssayFluorometric Assay
Principle Enzymatic conversion of OAA to pyruvate, followed by a color-producing oxidation reaction.Enzymatic conversion of OAA to pyruvate, followed by a fluorescence-producing oxidation reaction.
Linear Detection Range 7 to 400 µM1 to 40 µM
Detection Wavelength 570 nmExcitation: 530 nm / Emission: 585 nm
Sample Types Plasma, serum, tissue, culture mediaPlasma, serum, tissue, culture media
Assay Time Approximately 20 minutesApproximately 20 minutes

Data sourced from BioAssay Systems EnzyChrom™ Oxaloacetate Assay Kit specifications. bioassaysys.com

Chromatographic Methods for Oxaloacetate Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, provide high specificity and sensitivity for the quantification of oxaloacetate in complex biological matrices.

Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) for Physiological Concentrations

Isotope dilution GC-MS is a definitive method for the accurate quantification of endogenous compounds, including oxaloacetate. nih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard ([U-13C4]oxaloacetate) at the earliest stage of sample preparation. nih.gov This internal standard mimics the chemical behavior of the analyte, correcting for losses during sample extraction and derivatization.

Due to the thermal instability and low volatility of oxaloacetate, derivatization is a critical step. A common procedure involves oximation with hydroxylamine, followed by silylation to create a more volatile and thermally stable derivative suitable for GC analysis.

The quantification is then performed by selected ion monitoring (SIM) of specific fragment ions of the derivatized analyte and the internal standard. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of oxaloacetate in the original sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has emerged as a powerful tool for metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of metabolites, including oxaloacetate. nih.gov However, the analysis of small, polar, and often unstable carboxylic acids like oxaloacetate by reverse-phase LC-MS can be challenging due to poor retention and inefficient ionization. nih.gov

To overcome these challenges, chemical derivatization strategies have been developed. One such method involves the use of phenylenediamine to derivatize carboxylic acid-containing metabolites. nih.gov This derivatization introduces a benzimidazole (B57391) group, which improves the chromatographic retention on reverse-phase columns and enhances ionization efficiency, leading to significantly improved detection sensitivity. nih.gov This approach allows for the accurate and high-throughput quantification of oxaloacetate and other organic acids in various biological matrices, including plasma, urine, and cell extracts. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a robust and cost-effective method for the quantification of oxaloacetate. sielc.com Due to the polar nature of oxaloacetate, it can exhibit poor peak shape and retention on traditional reverse-phase columns. sielc.com

To address this, mixed-mode chromatography, which combines reverse-phase and ion-exchange properties, has been successfully employed. For instance, a Newcrom BH mixed-mode column can effectively retain and separate oxaloacetic acid from other compounds. sielc.com Detection is typically performed at a low UV wavelength, such as 200 nm, where the molecule exhibits absorbance. sielc.com

Table 2: Example HPLC Method for Oxaloacetic Acid Quantification

ParameterDescription
Column Newcrom BH mixed-mode
Mobile Phase Acetonitrile (ACN) and water with sulfuric acid (H2SO4) buffer
Detection UV at 200 nm
Key Advantage Improved peak shape and retention for polar, multi-charged molecules like oxaloacetate.

Data sourced from SIELC Technologies. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Quantitative Detection

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for the direct detection and quantification of metabolites in their native state within complex biological samples, avoiding the need for derivatization. nih.gov While generally less sensitive than mass spectrometry, recent advancements in NMR technology, including the use of high-field magnets and cryoprobes, have enhanced its utility for quantitative applications.

A significant breakthrough has been the use of 2-dimensional (2D) 13C/1H Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy for the direct quantification of oxaloacetate in isolated liver mitochondria. nih.gov This approach overcomes the challenges of OAA instability and low concentrations that often hinder mass spectrometry-based methods. nih.gov The study demonstrated that OAA is clearly detectable and its accumulation can be monitored over time. nih.gov This method also allows for the simultaneous quantification of other related metabolites in the same sample, providing a more comprehensive metabolic snapshot. nih.gov

Considerations for Sample Preparation and Compound Stability in Quantitative Analytical Studies

The inherent instability of oxaloacetate is a critical factor that must be addressed during sample preparation and analysis to ensure accurate quantification. OAA is prone to spontaneous decarboxylation, particularly in aqueous solutions and at non-physiological pH.

For methods like GC-MS and LC-MS/MS, immediate derivatization or rapid extraction into a stabilizing medium is crucial. nih.gov The use of an internal standard, as in isotope dilution methods, from the very beginning of the sample workup is the gold standard for correcting for any degradation that may occur. nih.gov

When using NMR for direct detection, the experimental conditions, such as temperature and pH of the buffer, must be carefully controlled to minimize OAA degradation during the measurement period. nih.gov For all analytical approaches, it is imperative to minimize the time between sample collection and analysis and to store samples at ultra-low temperatures (e.g., -80°C) to preserve the integrity of the analyte. Statistical methods can also be employed to assess the long-term stability of the analyte in the chosen storage conditions. nih.gov

Computational and Theoretical Studies of Oxaloacetate Reactivity and Interactions

Molecular Docking and Simulation Studies of Enzyme-Oxaloacetate Binding

Molecular docking and simulation are powerful computational techniques used to predict and analyze the binding of small molecules like oxaloacetate to enzymes. These methods provide detailed insights into the specific interactions that govern substrate recognition and binding affinity.

Molecular dynamics (MD) simulations, for instance, have been employed to study the binding of oxaloacetate within the active site of enzymes like macrophomate (B1257912) synthase. rsc.org These simulations reveal that Mg2+-coordinated oxaloacetate can exist in both enol and keto forms within the enzyme's active site. rsc.org The stability of the enzyme-substrate complex is a crucial factor, and MD simulations can track the stability over time. For example, in a study of quercetin (B1663063) binding to OXA-10 β-lactamase, the stability of the complex was demonstrated by the consistent number of hydrogen bonds formed over a 100 ns simulation. sid.ir

Docking studies can identify the key amino acid residues involved in binding. In the case of oxaloacetate decarboxylase, studies with substrate-mimetic dye-ligands have shown that electrostatic interactions play a dominant role in the formation of the dye-enzyme complex. nih.gov Similarly, docking of triclosan (B1682465) with laccase revealed a strong binding affinity, which was further supported by MD simulations showing the stability of the complex. atlantis-press.com These computational approaches can also predict the binding modes of potential inhibitors, aiding in drug design.

Interactive Data Table:

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Elucidate Catalytic Mechanisms

To understand the intricate details of enzymatic reactions involving oxaloacetate, researchers often turn to hybrid quantum mechanical/molecular mechanical (QM/MM) methods. acs.org This approach allows for a high-level quantum mechanical treatment of the reacting species (the QM region), such as oxaloacetate and key active site residues, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics (the MM region). acs.orgyoutube.com

QM/MM simulations have been instrumental in elucidating the catalytic mechanism of enzymes like pyruvate (B1213749) carboxylase, which catalyzes the carboxylation of pyruvate to produce oxaloacetate. nih.gov These studies have detailed the reaction steps, including the initial decarboxylation of carboxybiotin and subsequent proton transfers. nih.gov Similarly, for macrophomate synthase, QM/MM calculations have systematically detailed the binding modes, keto-enol tautomerization, and decarboxylation of oxaloacetate within the active site. rsc.org

Computational Modeling of Metabolic Networks and Flux Prediction Involving Oxaloacetate

Oxaloacetate is a central metabolite in various pathways, and understanding its flux through these networks is crucial for comprehending cellular metabolism. Computational modeling, particularly constraint-based approaches like Flux Balance Analysis (FBA), has become a powerful tool for predicting metabolic fluxes on a genome-scale. nih.govpnas.org

FBA utilizes a stoichiometric model of all known metabolic reactions in an organism to calculate the flow of metabolites through the network. plos.orgeares.org By defining an objective function, such as maximizing biomass production, FBA can predict the optimal flux distribution under specific conditions. pnas.org This allows researchers to simulate the effects of genetic or environmental perturbations on the metabolic network.

These models can predict how changes in the availability of certain nutrients or the knockout of specific genes will affect the flux through pathways involving oxaloacetate. For instance, FBA can be used to predict the metabolic state of an organism under different carbon sources, providing insights into how oxaloacetate is partitioned between pathways like the TCA cycle and gluconeogenesis. pnas.org More advanced techniques can integrate additional data, such as gene expression or metabolomics data, to further refine the predictions of metabolic fluxes. plos.org

Theoretical Investigations into Keto-Enol Tautomerization and Decarboxylation Pathways of Oxaloacetate

The chemical reactivity of oxaloacetate is significantly influenced by its ability to undergo keto-enol tautomerization and decarboxylation. Theoretical studies provide a molecular-level understanding of these fundamental reactions.

Computational studies on macrophomate synthase have shown that the keto-enol tautomerization of oxaloacetate within the active site is not a spontaneous process but requires the assistance of water molecules. rsc.org The enzyme environment plays a critical role in facilitating this transformation. Furthermore, these studies have revealed that the decarboxylation of oxaloacetate is stereo-electronically controlled, meaning the rate of the reaction is determined by the specific orientation of the terminal carboxyl group. rsc.org

The stability of the different tautomers and the energy barriers for their interconversion and decarboxylation can be calculated using quantum mechanical methods. These calculations have shown that metal ions, such as Mg2+, can influence the stability of the enol and keto forms and the rate of decarboxylation. rsc.orgresearchgate.net For instance, in vitro and in silico studies on the non-enzymatic decarboxylation of oxaloacetic acid have shown that different divalent cations (Ni2+, Co2+, Mn2+, and Mg2+) have varying effects on the reaction rate. researchgate.net

Interactive Data Table:

In Silico Prediction of Oxaloacetate's Biological Activities and Metabolic Effects

In silico methods are increasingly used to predict the biological activities and metabolic effects of compounds like oxaloacetate. These approaches can screen large databases of compounds and predict their potential interactions with biological targets, helping to prioritize candidates for experimental testing.

Network-based in silico frameworks can be used to identify potential drug candidates by integrating information about compound-target interactions and disease-related protein networks. nih.gov For example, such a framework was used to screen chemical components from a traditional herbal medicine to identify potential anti-influenza virus agents. nih.gov This approach involves initial screening based on drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, followed by network-based prediction of activity. nih.govresearchgate.net

For oxaloacetate, in silico models could be used to predict its effects on various metabolic pathways and cellular processes. By simulating its interaction with different enzymes and receptors, it is possible to generate hypotheses about its potential therapeutic applications or its role in different physiological and pathological states. nih.gov These predictive models, when combined with experimental validation, can accelerate the discovery of new biological functions and therapeutic uses for metabolic intermediates.

Biotechnological and Research Model Applications of Oxaloacetate

Metabolic Engineering Strategies in Microbial Systems for Metabolite Production

Optimization of Amino Acid and Organic Acid Biosynthesis (e.g., L-aspartate, propionic acid)

Metabolic engineering of microorganisms presents a promising avenue for the sustainable production of valuable chemicals. mdpi.com Central to many of these strategies is the optimization of pathways involving key metabolic nodes like phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749), and oxaloacetate (OAA). nih.gov The compound Calcium;4-hydroxy-4-oxobutanoate, a salt of oxaloacetic acid, provides a key precursor, oxaloacetate, for these biosynthetic pathways.

L-aspartate Production:

L-aspartate, a crucial 4-carbon platform chemical, serves as a precursor for numerous other valuable compounds. nih.govsci-hub.se The biosynthesis of L-aspartate directly from glucose in microorganisms like Escherichia coli has been a significant focus of metabolic engineering. nih.govsci-hub.se A key strategy involves directing carbon flux towards oxaloacetate. nih.govsci-hub.se

Phosphoenolpyruvate, derived from glucose via the Embden-Meyerhof-Parnas (EMP) pathway, can be converted to oxaloacetate. mdpi.com This oxaloacetate is then aminated to form L-aspartate. nih.govsci-hub.se To enhance the production of L-aspartate, several metabolic engineering strategies are employed:

Overexpression of Key Enzymes: Increasing the expression of enzymes such as L-aspartate aminotransferase (AspC) is critical for converting oxaloacetate to L-aspartate. nih.govsci-hub.se

Blocking Competing Pathways: To maximize the carbon flux towards L-aspartate, it is essential to block or downregulate competing metabolic pathways. nih.govsci-hub.se This includes disrupting the "futile cycle" associated with the Tricarboxylic Acid (TCA) cycle. nih.govsci-hub.se

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors can improve the efficiency of the biosynthetic reactions. nih.govsci-hub.se

Optimizing Glucose Uptake: Modifying glucose transport systems can help in reducing the formation of byproducts derived from pyruvate. nih.govsci-hub.se

Through these integrated strategies, researchers have successfully engineered strains of E. coli capable of producing significant titers of L-aspartate directly from glucose. nih.govsci-hub.se

Propionic Acid Production:

While direct metabolic engineering for propionic acid from oxaloacetate is less commonly detailed, the interconnectedness of central metabolism provides pathways. Propionic acid can be produced from succinate (B1194679), a TCA cycle intermediate. Oxaloacetate is a direct precursor to succinate in the reductive branch of the TCA cycle. Therefore, enhancing the flux towards oxaloacetate and through the reductive TCA cycle could theoretically be a strategy for propionic acid production.

Engineering Cyanobacterial Tricarboxylic Acid Cycle for Sustainable Metabolite Production

Cyanobacteria, as photosynthetic prokaryotes, offer a sustainable platform for converting carbon dioxide into valuable biochemicals. mdpi.com A key focus of metabolic engineering in these organisms is the manipulation of the Tricarboxylic Acid (TCA) cycle. nih.gov Oxaloacetate is a critical branch point in the cyanobacterial TCA cycle, which functions primarily as a branched pathway for producing essential precursors like 2-oxoglutarate and oxaloacetate during photoautotrophic growth. nih.gov

The metabolism of oxaloacetate plays a pivotal role in the production of various metabolites. nih.gov However, the regulation of oxaloacetate metabolism in cyanobacteria is complex and not fully understood, partly due to the extremely low intracellular concentrations of oxaloacetate. nih.gov

To overcome this, researchers have reconstituted the oxaloacetate metabolism of Synechocystis sp. PCC 6803 in vitro. nih.gov These studies have revealed that factors such as pH, Mg²⁺ concentration, and the availability of phosphoenolpyruvate are crucial in regulating the conversion of oxaloacetate within the TCA cycle. nih.gov Understanding these regulatory mechanisms is fundamental for designing effective metabolic engineering strategies to channel carbon flux towards desired products.

By engineering the cyanobacterial TCA cycle, it is possible to reroute carbon fixed from CO₂ towards the synthesis of a variety of valuable compounds. mdpi.com This approach bypasses the need for plant biomass and arable land, offering a more direct and potentially more efficient route for sustainable biochemical production. mdpi.com The insights gained from studying oxaloacetate metabolism are instrumental in developing cyanobacterial cell factories for the production of biofuels and other chemicals. mdpi.comnih.gov

Investigations in Cellular and Animal Models

Studies on Cell Proliferation and DNA Synthesis in Primary Cultures (e.g., hepatocytes)

Oxaloacetate has been identified as a mitogen for primary cultured rat hepatocytes, capable of inducing DNA synthesis and cell division. nih.gov In a serum-free medium, oxaloacetate was shown to stimulate hepatocyte DNA synthesis to a degree comparable to that of epidermal growth factor (EGF). nih.gov

The synergistic effect of oxaloacetate and EGF on DNA synthesis is particularly noteworthy, with over 91% of cell nuclei entering the S phase within 48-72 hours of culture. nih.gov This proliferative effect is not exclusive to oxaloacetate, as other TCA cycle intermediates like pyruvate, α-ketoglutarate, and malate (B86768) also induce DNA synthesis, although to a lesser extent. nih.gov The mitogenic activity of oxaloacetate is inhibited by transforming growth factor-beta and can be abolished by hydroxyurea, a known inhibitor of DNA synthesis. nih.gov

These findings highlight the role of oxaloacetate as a significant signaling molecule for inducing growth in hepatocytes. nih.govnih.gov It is suggested that extra-mitochondrial oxaloacetic acid may be particularly important in this growth induction. nih.gov

Elucidation of Metabolic Mechanisms in Liver Injury Models (e.g., in vitro, in vivo animal studies)

Oxaloacetate has demonstrated significant hepatoprotective effects in models of chemical-induced liver injury, both in vitro and in vivo. nih.govnih.gov Studies using hydrogen peroxide (H₂O₂) to induce injury in human normal liver cells (LO-2) and carbon tetrachloride (CCl₄) to induce liver injury in animal models have shown that oxaloacetate can effectively alleviate the damage. nih.govnih.gov

The protective mechanism of oxaloacetate is multifaceted and involves several key actions:

Reduction of Oxidative Stress: Oxaloacetate acts as a scavenger of reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components, particularly the mitochondria. nih.govnih.gov By reducing ROS production, oxaloacetate helps to maintain the structural and functional integrity of mitochondria. nih.gov

Enhancement of Energy Metabolism: As a crucial intermediate in the TCA cycle, oxaloacetate promotes the production of adenosine (B11128) triphosphate (ATP) through both the TCA cycle and oxidative phosphorylation (OXPHOS). nih.govnih.gov This enhanced energy supply helps to counteract the metabolic dysfunction that occurs during liver injury. nih.gov

Inhibition of Apoptotic Pathways: Oxaloacetate has been shown to suppress the phosphorylation of the mitogen-activated protein kinase (MAPK) pathway and inhibit the MAPK-mediated apoptotic pathway. nih.govnih.gov

These findings suggest that oxaloacetate protects the liver from chemical injury by maintaining mitochondrial integrity, enhancing bioenergetic fluxes, and inhibiting cell death pathways. nih.govnih.gov

Exploration of Myoblast Differentiation Mechanisms in Cell Line Models

Oxaloacetate plays a role in promoting the differentiation of myoblasts, the precursor cells of muscle fibers. mdpi.com Studies using the L6 myoblast cell line have shown that oxaloacetate can enhance myogenesis, particularly when combined with ketone bodies. mdpi.com

The mechanism by which oxaloacetate promotes myoblast differentiation appears to be linked to its effects on mitochondrial function and energy metabolism. mdpi.com Key findings include:

Stimulation of Mitochondrial Biogenesis: Oxaloacetate has been observed to upregulate markers of mitochondrial biogenesis, including the mitochondrial DNA copy number. mdpi.com

Activation of the Citric Acid Cycle: By increasing the availability of a key TCA cycle intermediate, oxaloacetate is thought to activate the cycle, leading to increased energy production in the form of ATP. mdpi.com

During myoblast differentiation, there is an increased demand for energy to support the synthesis of muscle-specific proteins and the formation of myotubes. mdpi.com By enhancing mitochondrial energy metabolism, oxaloacetate helps to meet this demand, thereby promoting the differentiation process. mdpi.com This suggests that oxaloacetate and similar metabolites could be valuable tools for investigating the mechanisms that link cellular metabolism to muscle development and regeneration. mdpi.comfrontiersin.org

Research into Neuroprotective Mechanisms in Rodent Models

The neuroprotective potential of oxaloacetate has been investigated in various rodent models, with a primary focus on its ability to mitigate the damaging effects of excessive glutamate (B1630785), a key excitatory neurotransmitter. nih.gov Elevated glutamate levels are a common factor in the pathophysiology of acute brain injuries, such as traumatic brain injury (TBI) and ischemic stroke. nih.govnih.gov Research suggests that oxaloacetate's main neuroprotective action is not through direct receptor modulation, but by enhancing the clearance of glutamate from the brain. nih.govnih.gov

A central hypothesis is that intravenously administered oxaloacetate activates the blood-based enzyme glutamate-oxaloacetate transaminase (GOT), which converts glutamate and oxaloacetate into α-ketoglutarate and aspartate. nih.govsergas.gal This enzymatic consumption of blood glutamate increases the concentration gradient between the brain and the blood, thereby promoting the efflux of excess glutamate from the brain's interstitial fluid into the bloodstream. nih.govbgu.ac.il This mechanism effectively "scavenges" glutamate from the blood, which in turn helps to drain it from the brain tissue where it can cause excitotoxicity. nih.govnih.gov

Studies using rat models of closed head injury (CHI) have demonstrated that treatment with oxaloacetate can significantly improve neurological outcomes. nih.govbgu.ac.il In one such study, rats subjected to CHI and subsequently treated with oxaloacetate showed significant improvement in their Neurological Severity Score (NSS) at 24 and 48 hours post-injury. nih.govbgu.ac.il This improvement was strongly correlated with a significant decrease in blood glutamate levels. nih.gov To further validate the mechanism, a separate group of rats was co-administered maleate (B1232345), an inhibitor of glutamate-oxaloacetate transaminase. The addition of maleate blocked both the reduction in blood glutamate and the neuroprotective effects of oxaloacetate, supporting the hypothesis that glutamate scavenging is the primary mode of action. nih.govbgu.ac.il

Similarly, in rat models of focal brain ischemia created by middle cerebral artery occlusion (MCAO), oxaloacetate administration has been shown to be protective. sergas.galnih.gov In these studies, oxaloacetate treatment led to a reduction in infarct size, smaller edema volume, and improved sensorimotor deficits compared to control groups. sergas.gal Electrophysiological measurements in ischemic models revealed that while ischemic events caused a sharp reduction in somatosensory-evoked responses, treatment with oxaloacetate allowed for a full recovery of these responses. nih.gov Histological analysis confirmed these findings, showing significantly fewer damaged cells in the brains of oxaloacetate-treated rats. nih.gov

The table below summarizes key findings from rodent studies on the neuroprotective effects of oxaloacetate.

Rodent ModelInjury TypeKey FindingsProposed MechanismReference
RatClosed Head Injury (CHI)Significant improvement in Neurological Severity Score (NSS) at 24 and 48 hours. Strong correlation between improved NSS and decreased blood glutamate.Activation of blood glutamate-oxaloacetate transaminase (GOT) to increase glutamate efflux from the brain. nih.govbgu.ac.il
RatFocal Brain Ischemia (MCAO)Reduced infarct size, smaller edema volume, and lower sensorimotor deficits.Inhibition of the increase in blood and cerebral glutamate levels post-ischemia. sergas.gal
RatFocal Brain IschemiaFull recovery of somatosensory-evoked responses and significantly fewer damaged cells (Fluoro Jade C staining).Glutamate scavenging, enhancing the brain-to-blood glutamate efflux. nih.gov
MouseKainic Acid-Induced SeizuresOffered protection against brain mitochondrial DNA damage.Not specified, but linked to mitochondrial function. nih.gov

Applications in Plant Metabolism and Calcium Oxalate (B1200264) Crystal Formation Research

Oxaloacetate is a crucial metabolic intermediate in plants, participating in several core biochemical pathways. wikipedia.org It is a key component of the citric acid cycle (also known as the Krebs cycle or TCA cycle), where it condenses with acetyl-CoA to form citrate (B86180), initiating the cycle. wikipedia.orgbyjus.com Beyond its role in respiration, oxaloacetate is central to the network connecting the glycolysis pathway and the TCA cycle, often referred to as the PEP-pyruvate-oxaloacetate node. wur.nl This node is a critical junction for the biosynthesis of numerous compounds, including amino acids like aspartate, which is formed directly from oxaloacetate. oup.com

In certain types of plants, oxaloacetate plays a specialized and essential role in photosynthesis. In C4 plants, such as maize and sugarcane, atmospheric CO2 is first fixed into the four-carbon compound oxaloacetate in the mesophyll cells by the enzyme phosphoenolpyruvate (PEP) carboxylase. oup.compnas.org This oxaloacetate is then typically reduced to malate, which is transported to the bundle sheath cells. nih.gov There, it is decarboxylated to release CO2 at a high concentration, which is then fixed by the standard C3 cycle. nih.gov This C4 pathway is an adaptation to minimize photorespiration. Oxaloacetate also features in Crassulacean Acid Metabolism (CAM) plants, which fix CO2 at night, converting it into oxaloacetate that is then stored as malic acid in vacuoles until it can be used for photosynthesis during the day. taylorandfrancis.com

A significant application of oxaloacetate in plant research is in the study of biomineralization, specifically the formation of calcium oxalate crystals. Many plants accumulate calcium oxalate crystals in their tissues, a process that is not random but is genetically regulated. oup.comnih.gov These crystals are involved in several important physiological functions, including high-capacity calcium regulation, detoxification of heavy metals, and defense against herbivores. nih.govresearchgate.net The formation of these crystals requires a supply of both calcium and oxalate. Oxaloacetate can be a precursor for the biosynthesis of oxalate in plants. wikipedia.org

Research in this area often involves manipulating the pathways that produce oxalate. For instance, studies have been conducted on non-crystal-forming plants like Arabidopsis by genetically engineering them to produce oxalate and form calcium oxalate crystals. nih.gov This is achieved by introducing genes for enzymes like oxaloacetate acetylhydrolase (an enzyme that can convert oxaloacetate to oxalate and acetate) or others involved in oxalate biosynthesis. By studying these engineered plants, researchers can investigate the fundamental cellular machinery required for crystal formation. nih.gov Conversely, genetic screens of plants like Medicago truncatula have identified mutants with altered calcium oxalate crystal formation, helping to uncover the complex genetic regulation of this process. usda.gov

The table below details the roles and research applications of oxaloacetate in plant metabolism.

Area of Plant MetabolismRole/Application of OxaloacetateKey Research FindingsReference
Citric Acid (TCA) CycleCore intermediate; reacts with acetyl-CoA to form citrate.Universal role in plant respiration and providing precursors for biosynthesis. wikipedia.orgbyjus.com
C4 PhotosynthesisPrimary product of initial CO2 fixation in mesophyll cells.Acts as a Hill oxidant in mesophyll chloroplasts; essential for concentrating CO2 in bundle sheath cells. pnas.orgnih.gov
Crassulacean Acid Metabolism (CAM)Formed from CO2 fixation at night; a precursor to malate storage.Allows plants to fix carbon at night to conserve water. taylorandfrancis.com
Amino Acid SynthesisDirect precursor for aspartate via transamination.A key link between carbon metabolism and nitrogen assimilation. oup.com
Calcium Oxalate Crystal FormationA precursor in the biosynthetic pathway for oxalate.Crystal formation is a genetically controlled process for calcium regulation and defense. Genetic engineering of oxalate pathways helps elucidate the mechanism. nih.govnih.govusda.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.